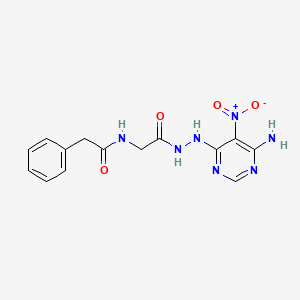

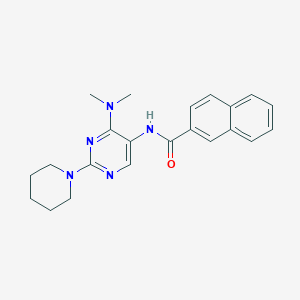

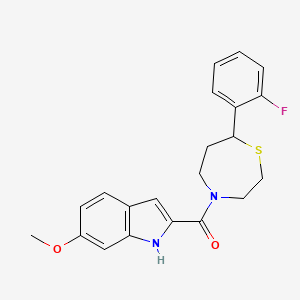

![molecular formula C8H7N3O2 B2972201 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1135437-92-1](/img/structure/B2972201.png)

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1135437-92-1 . It has a molecular weight of 177.16 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . One general synthetic route involves the protection of compound 3 by treatment of triisopropylsilyl (TIPS) chloride and NaH to give compound 7, which is then subjected to ortho-lithiation by sec-BuLi, followed by the addition of ethyl chloroformate to introduce an ester group at the C5-position .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3 .Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of various compounds . For instance, it is used in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolo[3,4-c]pyridine Nitroxides 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has been utilized in creating novel pyridine-annulated pyrrolidine nitroxides. Jayawardena (2020) synthesized two novel, unsubstituted, pyridine-annulated pyrrolidine nitroxides, which are significant for their potential applications in various fields including medicinal chemistry (Jayawardena, 2020).

Antitumor Activity The compound has also been utilized in the synthesis of nortopsentin analogues, specifically 1H-pyrrolo[2,3-b]pyridine derivatives. These analogues have demonstrated significant biological effects, particularly in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), showcasing their potential in cancer treatment. The synthesized compounds have been observed to inhibit cell proliferation and induce apoptotic responses in DMPM cells (Carbone et al., 2013).

Crystal Structure Analysis Pfaffenrot et al. (2012) conducted a study on the crystal structure of a 1H-pyrrolo[2,3-b]pyridine derivative, providing detailed insights into its molecular geometry and interactions. This research is crucial for understanding the compound's potential applications in material science and pharmaceuticals (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Applications in Organic Synthesis The compound has been used in a variety of organic synthesis processes, demonstrating its versatility as a reagent. Studies have shown its role in the synthesis of novel organic crystals and intermediates for pharmaceutical synthesis, highlighting its significance in the field of organic chemistry and drug development (Wang, 2021).

Wirkmechanismus

Target of Action

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a significant role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The presence of this compound inhibits this process, thereby preventing the activation of the fgfr signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the FGFR signaling pathway . This pathway is involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development . By inhibiting FGFRs, this compound disrupts the normal functioning of these processes .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The inhibition of FGFRs by this compound results in the disruption of various cellular processes. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis . It has also been observed to significantly inhibit the migration and invasion of cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage environment can affect its stability . It is recommended to store it in an inert atmosphere at room temperature

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

1H-pyrrolo[2,3-b]pyridine derivatives, including 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, have shown promise in cancer therapy, particularly due to their potent activities against FGFR1, 2, and 3 . Future research may focus on further optimizing these compounds and exploring their potential in treating other diseases.

Eigenschaften

IUPAC Name |

1-methyl-5-nitropyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMUASCYJUQGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CN=C21)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

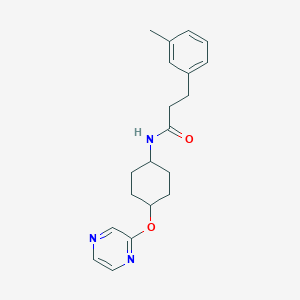

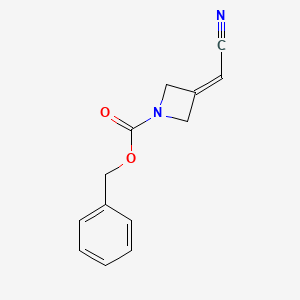

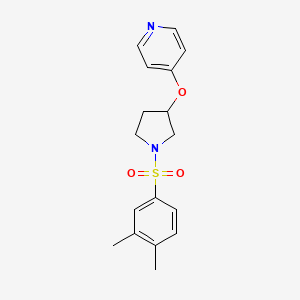

![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2972126.png)

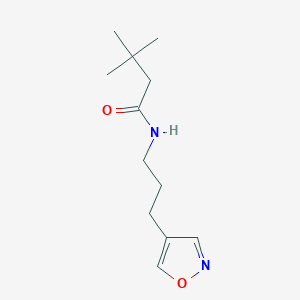

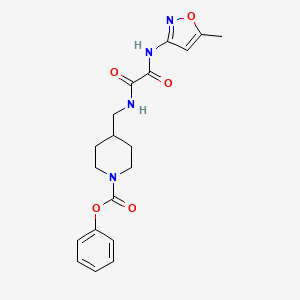

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2972129.png)

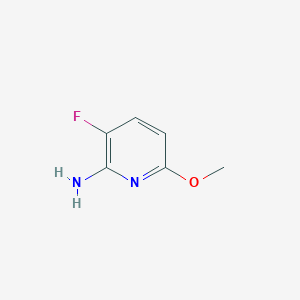

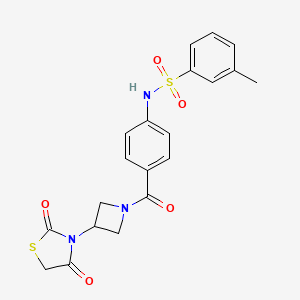

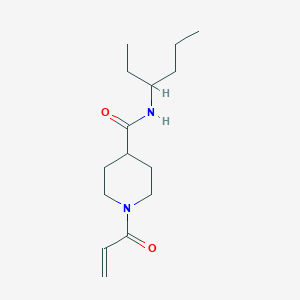

![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)